N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives Development
The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide falls within the broader class of chemical entities known as isoquinolines, which have been extensively studied for their synthetic and biological applications. Research in this area often focuses on developing novel synthetic methodologies and exploring the chemical behavior of isoquinoline derivatives. For example, Wu et al. (2016) reported on a Rh(III)-catalyzed redox-neutral annulation process involving primary benzamides and diazo compounds, which offers an efficient route to isoquinolinones, showcasing the method's good functional group tolerance, scalability, and environmental friendliness by releasing only N2 and H2O as byproducts (Wu et al., 2016). Such methodologies could potentially be applied or adapted for the synthesis of compounds like this compound, contributing to the development of novel compounds with potential applications in various fields.
Biological Activities and Pharmacological Potentials
Isoquinoline derivatives have been widely explored for their biological and pharmacological properties. Studies often investigate the cytotoxic activities of these compounds against various cancer cell lines, aiming to identify potential anticancer agents. For instance, Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives to study their cytotoxicity and observed significant growth delays in in vivo models, indicating the therapeutic potential of such compounds in cancer treatment (Bu et al., 2001). This suggests that this compound and similar isoquinoline derivatives could hold promise in developing new anticancer agents.
Drug Development and Therapeutic Applications
The structural diversity and modifiable nature of isoquinoline derivatives make them attractive candidates for drug development. Research in this area focuses on synthesizing new derivatives and evaluating their potential therapeutic applications. For example, Carling et al. (1992) explored 2-carboxytetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor, highlighting the importance of correctly positioned hydrogen-bond-accepting groups for binding and the potential for these compounds in therapeutic applications (Carling et al., 1992). This indicates the potential for this compound to be explored for similar therapeutic applications, especially in the context of neurological disorders.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving the inhibition or activation of certain enzymes or receptors . This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse, ranging from the inhibition of viral replication to the reduction of inflammation, the killing of cancer cells, the prevention of oxidative damage, the inhibition of microbial growth, and more .
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)9-10-24-18-6-5-17(11-15(18)4-8-21(24)25)23-22(26)16-3-7-19-20(12-16)28-13-27-19/h3,5-7,11-12,14H,4,8-10,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULXBMZDYFUXQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.